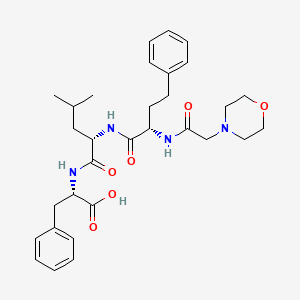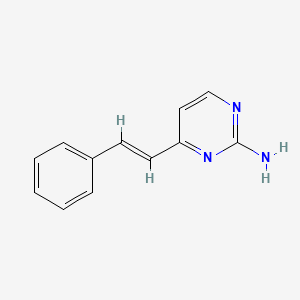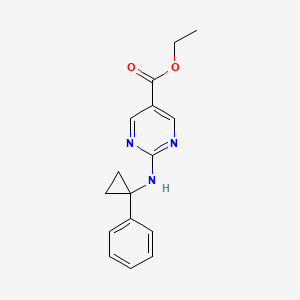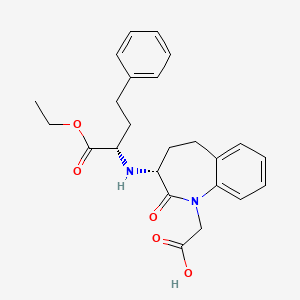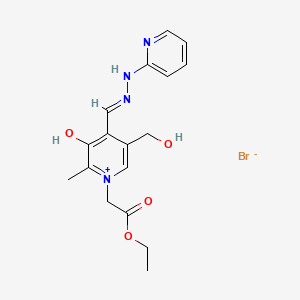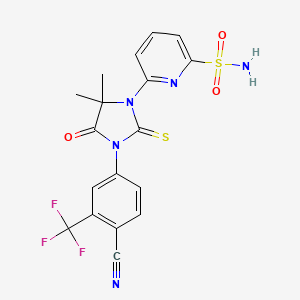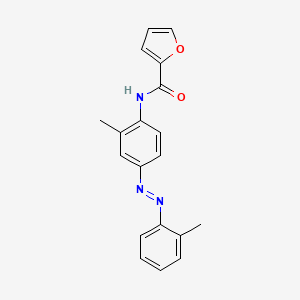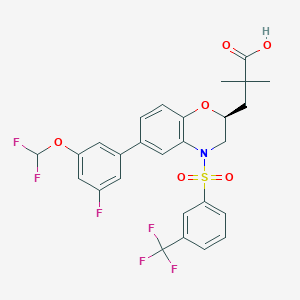
Cintirorgon
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cintirorgon, also known as LYC-55716, is a first-in-class, selective, and orally bioavailable RORγ agonist . It modulates the gene expression of RORγ expressing T lymphocyte immune cells, resulting in enhanced effector function, decreased immunosuppression, decreased tumor growth, and improved survival .
Molecular Structure Analysis
Cintirorgon is a synthetic organic compound with the formal name (2S)-6- [3-(difluoromethoxy)-5-fluorophenyl]-3,4-dihydro-α,α-dimethyl-4- [ [3- (trifluoromethyl)phenyl]sulfonyl]-2H-1,4-benzoxazine-2-propanoic acid . Its molecular formula is C27H23F6NO6S and it has a molecular weight of 603.5 .Physical And Chemical Properties Analysis
Cintirorgon is a crystalline solid with a purity of ≥98%. It is soluble in DMSO up to 100 mg/ml . The compound has a topological polar surface area of 101.52 .Aplicaciones Científicas De Investigación
Antitumor Agent
Cintirorgon is a promising first-in-class antitumor agent . It acts as a RORγ agonist in the treatment against various types of cancer .
Immunotherapeutic Agent
Cintirorgon is also considered a first-in-class immunotherapeutic agent . It can be used in cancer treatment as both mono- and combination therapy .
Quantification in Biological Samples
A bioanalytical method has been developed for the quantification of Cintirorgon in mouse plasma and tissue homogenates using LC-MS/MS . This method supports preclinical mouse studies .
Application in Preclinical Mouse Studies
The developed method for quantification has been successfully applied to preclinical studies with Cintirorgon in mice . This allows for the monitoring of the drug’s concentration in the body over time .
Study of Drug Distribution
The method of quantification allows for the study of the distribution of Cintirorgon in different tissues. Partial validation was performed in eight different homogenates originating from brain, kidney, liver, lung, small intestine, small intestine content, spleen, and testis .
Development of New Therapies
The properties of Cintirorgon, particularly its agonistic properties to the retinoic acid receptor–related orphan receptor (ROR), make it a promising candidate for the development of new therapies .
Mecanismo De Acción
Target of Action
Cintirorgon, also known as LYC-55716, is a first-in-class, oral, small-molecule investigational agent that selectively activates the transcription factor retinoic acid receptor–related orphan receptor γ (RORγ) . RORγ regulates type 17 effector T-cell differentiation and function and is key to immune cell regulation .
Mode of Action
Cintirorgon interacts with its primary target, RORγ, to modulate immune cell gene expression. This interaction increases effector T-cell activity and decreases immune suppression . By acting on a transcription factor, RORγ agonists like Cintirorgon integrate multiple antitumor mechanisms into a single therapeutic .
Biochemical Pathways
The activation of RORγ by Cintirorgon affects the differentiation and function of type 17 effector T-cells . This modulation of immune cell gene expression leads to an increase in effector T-cell activity and a decrease in immune suppression
Pharmacokinetics
It is known that patients received 28-day treatment cycles of oral cintirorgon, and the dose and dosing regimen were determined according to the pharmacokinetic profile and safety .
Result of Action
The activation of RORγ by Cintirorgon leads to an increase in effector T-cell activity and a decrease in immune suppression . This results in preliminary evidence of antitumor activity, as seen in a phase 1 study where some patients had confirmed partial responses and others had disease stabilization for 2 to 12 months .
Action Environment
It is known that cintirorgon is administered orally, suggesting that factors such as gastrointestinal ph and the presence of food might influence its absorption and bioavailability .
Safety and Hazards
Cintirorgon is toxic and contains a pharmaceutically active ingredient. It is a moderate to severe irritant to the skin and eyes . Protective measures such as wearing safety goggles, chemical-resistant rubber gloves, and impervious clothing are recommended when handling Cintirorgon .
Relevant Papers There are several papers that have been published on Cintirorgon. One paper discusses the development and validation of an LC-MS/MS assay for the quantification of Cintirorgon in mouse plasma and tissue homogenates . Another paper presents a Phase 1 open-label, multicenter study of Cintirorgon, discussing its safety, tolerability, and preliminary evidence of antitumor activity .
Propiedades
IUPAC Name |
3-[(2S)-6-[3-(difluoromethoxy)-5-fluorophenyl]-4-[3-(trifluoromethyl)phenyl]sulfonyl-2,3-dihydro-1,4-benzoxazin-2-yl]-2,2-dimethylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23F6NO6S/c1-26(2,24(35)36)13-20-14-34(41(37,38)21-5-3-4-17(11-21)27(31,32)33)22-10-15(6-7-23(22)39-20)16-8-18(28)12-19(9-16)40-25(29)30/h3-12,20,25H,13-14H2,1-2H3,(H,35,36)/t20-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GULSIMHVQYBADX-FQEVSTJZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1CN(C2=C(O1)C=CC(=C2)C3=CC(=CC(=C3)F)OC(F)F)S(=O)(=O)C4=CC=CC(=C4)C(F)(F)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C[C@H]1CN(C2=C(O1)C=CC(=C2)C3=CC(=CC(=C3)F)OC(F)F)S(=O)(=O)C4=CC=CC(=C4)C(F)(F)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23F6NO6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
603.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2055536-64-4 |
Source


|
| Record name | Cintirorgon [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2055536644 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cintirorgon | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LPN433P0EA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

